(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16O3S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to "(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one" involves complex reactions that result in various derivatives with distinct properties. For example, research into the synthesis and isomerization of benzylidène‐5‐hydroxy‐4‐dihydro‐2,5‐thiophènecarboxanilides highlights the intricate chemical processes that can yield compounds with similar structural elements. These processes demonstrate the chemical flexibility and the potential for creating derivatives with tailored properties for specific applications (Jaunin, 1980).
Photoluminescent Properties
The study of aurone derivatives, which share structural similarities with the compound , has revealed interesting photoluminescent properties. These compounds exhibit strong yellow-green two-photon excited fluorescence, suggesting potential applications in bioimaging and photodynamic therapy. The ability to absorb and emit light through two-photon excitation makes these compounds valuable tools in medical research and diagnosis, where they can be used to visualize biological processes with high spatial resolution (Ma et al., 2013).
Catalytic and Coordination Chemistry
Research into the catalytic activity and coordination chemistry of metal complexes with organic ligands, including those related to "this compound," has led to the development of materials with novel properties. Studies on zinc(II) coordination polymers, for example, have shown how different organic linkers can lead to the formation of entangled networks with unique structural characteristics. These materials have potential applications in catalysis, gas storage, and separation technologies, highlighting the importance of understanding the interactions between metal ions and organic ligands (He et al., 2013).
Properties
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-12(2)7-8-20-13-5-6-15-16(10-13)21-17(18(15)19)11-14-4-3-9-22-14/h3-7,9-11H,8H2,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMRWZGEDMWAA-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.